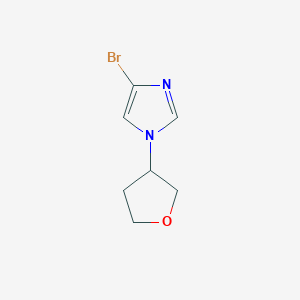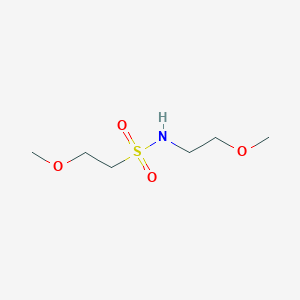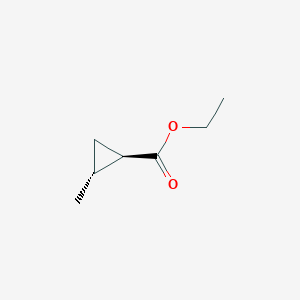![molecular formula C10H5ClN2O2S B6598371 methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate CAS No. 930293-23-5](/img/structure/B6598371.png)
methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H5ClN2O2S. This compound is notable for its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorine atom, and a cyano group.
作用机制
Target of Action
The primary targets of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound is synthesized via a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts . This process involves the nucleophilic addition of thiol to the cyano group of the tetracyanopropenide, followed by Thorpe–Ziegler cyclization .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
Compounds with similar structures have been found to exhibit a broad range of biological activities, such as anticancer, anti-inflammatory, antiviral, antimicrobial, antidiabetic, osteogenic, and neuroprotective effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with mercaptoacetic esters, leading to the formation of the thieno[2,3-b]pyridine scaffold . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory settings.
化学反应分析
Types of Reactions
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The thieno[2,3-b]pyridine core can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
科学研究应用
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
相似化合物的比较
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar core structure but with a hydroxyl group instead of a cyano group.
Methyl 4-chloro-2-pyridinecarboxylate: Similar structure but lacks the thieno ring and cyano group.
Uniqueness
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a cyano group and a thieno[2,3-b]pyridine core, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2S/c1-15-10(14)7-2-6-8(11)5(3-12)4-13-9(6)16-7/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHVDFLRBTQQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN=C2S1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930293-23-5 |
Source


|
| Record name | methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-](/img/structure/B6598290.png)




![N2,N2-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine](/img/structure/B6598344.png)


![2-Methylbenzo[B]thiophene-6-carboxylic acid](/img/structure/B6598363.png)

![2-Thiophenecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester](/img/structure/B6598387.png)

![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)
![6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)
